molecular formula C7H8N4 B160262 2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbonitrile CAS No. 134881-51-9

2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbonitrile

Cat. No.: B160262
CAS No.: 134881-51-9
M. Wt: 148.17 g/mol
InChI Key: VHWJRWLIACERSE-UHFFFAOYSA-N
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Description

2-Amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbonitrile is a bicyclic heterocyclic compound featuring a fused pyrroloimidazole core with an amino group at position 2 and a cyano group at position 2. Its structure combines a partially saturated pyrrole ring fused to an imidazole moiety, making it a versatile scaffold for synthesizing pharmacologically active molecules and organocatalysts. The compound is synthesized via cyclocondensation reactions, such as the recyclization of 1,3-oxazole-4-carbonitriles with hydrazine hydrate (Scheme 22) or cyclocondensation of pyrrolines with nitrile-containing reagents . Its reactivity and applications are influenced by the electron-withdrawing cyano group and nucleophilic amino group, enabling participation in heterocyclization and organocatalytic processes .

Properties

IUPAC Name

2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c8-4-5-7(9)10-6-2-1-3-11(5)6/h1-3,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHWJRWLIACERSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC(=C(N2C1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Regioselectivity in Cyclization

Density functional theory (DFT) calculations reveal that nitrile groups direct cyclization via electronic effects. The electron-withdrawing nature of the nitrile stabilizes transition states, favoring formation of the 3-cyano regioisomer.

Oxidative Aromatization

DDQ oxidizes dihydro intermediates by abstracting hydrides, forming the aromatic system. Over-oxidation risks are mitigated by controlling reaction time (≤2 hours) and temperature (0–5°C).

Purification Challenges

Reverse-phase chromatography (C18 silica) effectively separates the target compound from byproducts like deaminated analogs or ring-opened species .

Chemical Reactions Analysis

Types of Reactions

2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbonitrile involves its interaction with specific molecular targets. For instance, it can act as an inhibitor by binding to active sites of enzymes or receptors, thereby modulating their activity . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following table highlights key structural analogs and their substituent-driven differences:

Compound Name Substituents Key Properties/Applications Reference
2-Amino-3-nitro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole 2-NH₂, 3-NO₂ Nitration product; intermediate for explosives/pharma
2-Chloro-3-iodo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole 2-Cl, 3-I Halogenated derivative for cross-coupling reactions
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-sulfonyl chloride 2-SO₂Cl Reactive sulfonating agent for drug synthesis
SK&F 105809 (2-(4-(methylsulfinyl)phenyl)-3-(pyridin-4-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole) Aryl, pyridyl substituents Dual COX/5-LOX inhibitor (anti-inflammatory)
5-Amino-3-((4-bromobenzylidene)amino)-7-(4-bromophenyl)-1-phenyl-7H-pyrrolo[1,2-c]imidazole-6-carbonitrile Extended conjugation; brominated aryl groups Antimicrobial activity; high molecular weight (559 g/mol)

Key Observations :

  • Electron-withdrawing groups (e.g., CN, NO₂, SO₂Cl) enhance reactivity in electrophilic substitutions and organocatalysis. For example, the cyano group in the target compound facilitates nucleophilic additions, while nitro derivatives are intermediates in energetic materials .
  • Halogen substituents (Cl, I) improve stability and enable cross-coupling reactions, as seen in 2-chloro-3-iodo derivatives .
  • Aryl extensions (e.g., SK&F 105809) enhance pharmacological activity by increasing lipophilicity and target binding .

Comparison of Yields :

  • Microwave-assisted synthesis of 2-halo derivatives achieves 82% yield vs. 19% for iodinated analogs .
  • NaBH₄ reduction of pyrroloimidazolium bromides yields tetrahydro derivatives quantitatively .
Reactivity and Functionalization
  • Cyano Group: Enables nucleophilic additions (e.g., with amines) to form carbamides or amidines.
  • Amino Group: Participates in condensation reactions (e.g., with aldehydes) to form Schiff bases, as seen in pyrrolo[1,2-c]imidazole derivatives .
  • Nitration : The target compound’s nitration is less regioselective compared to 6-substituted analogs, which favor nitration at position 2 .

Biological Activity

2-Amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbonitrile (CAS No. 150012-88-7) is a nitrogen-containing heterocyclic compound that has gained attention for its diverse biological activities. This article reviews the compound's biological effects, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

  • Molecular Formula : C7H8N4
  • Molecular Weight : 148.17 g/mol
  • CAS Number : 150012-88-7

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an anticancer agent and its role in modulating metabolic pathways.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that it inhibits tumor cell proliferation by targeting specific metabolic pathways involved in purine biosynthesis.

Cell Line IC50 (µM) Mechanism of Action
KB Cells0.57Inhibition of GARFTase
IGROV1 Cells2.16Folate receptor-mediated uptake

The compound's mechanism primarily involves the inhibition of glycinamide ribonucleotide formyltransferase (GARFTase), a crucial enzyme in the de novo purine nucleotide biosynthesis pathway. This inhibition leads to reduced proliferation of cancer cells expressing folate receptors (FRα and FRβ) .

Other Biological Activities

In addition to its anticancer properties, this compound has shown promise in other areas:

  • Antimicrobial Activity : The compound has displayed activity against various bacterial strains, suggesting potential as an antibacterial agent.
  • Anti-inflammatory Effects : Preliminary studies indicate that it may modulate inflammatory responses, although further research is needed to elucidate the underlying mechanisms.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives of this compound to enhance its biological activity:

  • Study on Derivatives : A series of substituted pyrrolo compounds were synthesized and evaluated for their potency against cancer cell lines. Notably, derivatives with thienoyl side chains exhibited enhanced activity due to improved cellular uptake via folate transporters .
  • Animal Models : In vivo studies using SCID mice bearing human tumors demonstrated that certain derivatives of this compound significantly inhibited tumor growth compared to controls .

Q & A

Basic Research Question

  • NMR/IR spectroscopy : ¹H and ¹³C NMR confirm ring saturation and nitrile functionality (δ ~110–120 ppm for CN). IR stretches (e.g., ~2200 cm⁻¹ for C≡N) validate the carbonitrile group .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles. For example, SHELXL is widely used for small-molecule refinement due to its robustness with high-resolution data .

Data Example : In synthesis studies, characteristic NMR shifts include δ 3.89 ppm (pyrrolidine protons) and δ 7.03 ppm (imidazole protons) .

What in vitro and in vivo models demonstrate its therapeutic potential?

Advanced Research Question

  • NLRP3 inflammasome inhibition : The sulfonamide derivative blocks NLRP3 activation (IC₅₀ < 1 μM), relevant for treating inflammatory diseases (e.g., gout, Alzheimer’s) .
  • Dual COX/5-LOX inhibition : SK&F 105809 (a derivative) inhibits PGE₂ (IC₅₀ = 0.1 μM) and LTB₄ (IC₅₀ = 2.0 μM) in human monocytes, showing anti-inflammatory efficacy in murine edema models (ED₅₀ = 44 mg/kg) .
  • Anticancer activity : 3-Aryl-substituted analogs inhibit androgen receptor nuclear localization in castration-resistant prostate cancer models .

Experimental Design : In vivo studies often use oral administration (15–44 mg/kg) with ex vivo cytokine profiling .

What safety protocols are recommended for handling this compound?

Basic Research Question

  • PPE requirements : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust (use fume hoods) .
  • Storage : Store in sealed, corrosion-resistant containers at 15–25°C in dry, ventilated areas. Separate from oxidizers .
  • Emergency response : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes. Seek medical attention if ingested .

Regulatory Note : Dispose via licensed hazardous waste facilities per local regulations .

How do structural modifications influence bioactivity and selectivity?

Advanced Research Question

  • Sulfonamide addition : Enhances NLRP3 inflammasome inhibition by mimicking ATP binding in the NACHT domain .
  • Aryl substituents : 3,4-Dichlorophenyl groups improve antimicrobial activity (MIC = 2–4 μg/mL against S. aureus and E. coli) but increase cytotoxicity (HEK-293 IC₅₀ = 10 μM) .
  • Chiral centers : (R)-configured esters improve enantioselectivity in C-acylation (e.g., 90% ee for benzofuranones) .

SAR Insight : Hydrophobic substituents (e.g., cyclohexyl) enhance membrane permeability, critical for CNS-targeted agents .

What computational tools support its application in drug design?

Advanced Research Question

  • Molecular docking : Tools like AutoDock Vina predict binding to targets (e.g., CDK9 or NLRP3) using crystal structures (PDB: 6NUQ) .
  • QSAR models : Correlate substituent electronegativity with bioactivity (e.g., Hammett constants for COX/5-LOX inhibition) .

Case Study : Derivatives inhibiting CDK9 were optimized using free-energy perturbation (FEP) calculations to improve binding ΔG .

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